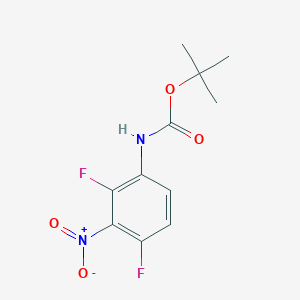tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate
CAS No.:
Cat. No.: VC15908986
Molecular Formula: C11H12F2N2O4
Molecular Weight: 274.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12F2N2O4 |
|---|---|
| Molecular Weight | 274.22 g/mol |
| IUPAC Name | tert-butyl N-(2,4-difluoro-3-nitrophenyl)carbamate |
| Standard InChI | InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-7-5-4-6(12)9(8(7)13)15(17)18/h4-5H,1-3H3,(H,14,16) |
| Standard InChI Key | NIWDYRHQEVOEHF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)[N+](=O)[O-])F |
Introduction
Structural Characteristics and Molecular Identity
tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate belongs to the carbamate family, characterized by an ester linkage between a substituted phenyl group and a tert-butyloxycarbonyl (Boc) moiety. The molecular formula is C₁₁H₁₂F₂N₂O₄, with a molecular weight of 274.22 g/mol . The phenyl ring features fluorine atoms at the 2- and 4-positions and a nitro group at the 3-position, creating a distinct electronic environment that influences reactivity and intermolecular interactions .
Crystallographic and Stereochemical Insights
While direct crystallographic data for this compound remains unpublished, analogous carbamates, such as tert-butyl 2-phenylethylcarbamate, exhibit planar carbamate groups with dihedral angles of 84.8° between the phenyl and carbamate planes . This geometry suggests potential steric hindrance in tert-butyl (2,4-difluoro-3-nitrophenyl)carbamate, which may affect its conformational flexibility and binding affinity in biological systems .
Table 1: Comparative Molecular Features of Related Carbamates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate | C₁₁H₁₂F₂N₂O₄ | 274.22 | Nitro, fluorine, carbamate |
| tert-Butyl N-[2-(3-nitrophenyl)phenyl]carbamate | C₁₇H₁₈N₂O₄ | 314.34 | Biphenyl, nitro, carbamate |
| tert-Butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate | C₁₃H₁₆F₂N₂O₃ | 286.27 | Difluorophenyl, carbamate |
Synthesis and Reaction Pathways
The synthesis of tert-butyl (2,4-difluoro-3-nitrophenyl)carbamate likely follows established Boc-protection strategies. A representative method involves reacting 2,4-difluoro-3-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . This one-pot reaction typically proceeds in dichloromethane at 0°C, followed by reflux to ensure complete conversion .
Optimization Considerations
Key parameters include:
-
Stoichiometry: A 1.2:1 molar ratio of Boc₂O to amine ensures efficient carbamate formation while minimizing side reactions .
-
Solvent Choice: Dichloromethane provides optimal solubility for both aromatic amines and Boc₂O .
-
Purification: Crystallization from hexane yields high-purity product (≥90%) .
Table 2: Synthetic Reagents and Conditions
| Reagent | Role | Quantity (Equivalents) | Temperature |
|---|---|---|---|
| Di-tert-butyl dicarbonate | Carbamoylating agent | 1.2 | 0°C → Reflux |
| Triethylamine | Base | 1.5 | Ambient |
| Dichloromethane | Solvent | - | - |
Physicochemical Properties
Experimental data for this specific compound remains limited, but inferences can be drawn from structurally related carbamates:
-
Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents .
-
Thermal Stability: Decomposition likely occurs above 200°C, consistent with nitroaromatic compounds .
-
LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .
Applications in Medicinal Chemistry
The compound’s nitro group serves as a versatile handle for further functionalization, enabling its use in:
-
Prodrug Design: Nitro reduction to amines facilitates targeted drug release .
-
Structure-Activity Relationship (SAR) Studies: Fluorine substitutions modulate electronic effects and bioavailability .
-
Enzyme Inhibition: Carbamates often act as irreversible inhibitors of serine hydrolases, suggesting potential in neurodegenerative disease research .
Comparative Analysis with Structural Analogs
The 2,4-difluoro substitution pattern distinguishes this compound from isomers like tert-butyl (2,6-difluoro-3-nitrophenyl)carbamate. Key differences include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume